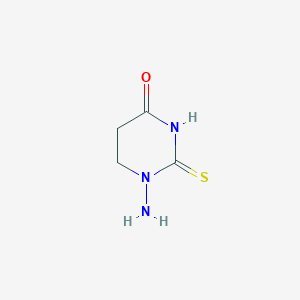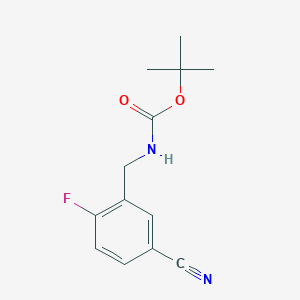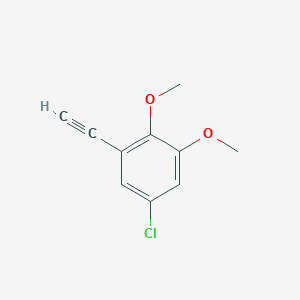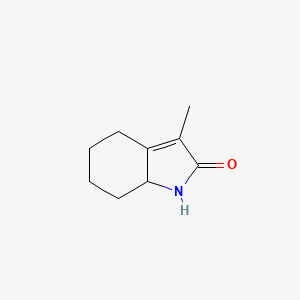![molecular formula C11H17N3O4S B13096837 [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfanyl]acetic acid CAS No. 91194-51-3](/img/structure/B13096837.png)
[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)thio)aceticacid is a complex organic compound featuring a tetrahydropyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)thio)aceticacid typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with ethyl acetoacetate, followed by cyclization and subsequent thiolation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)thio)aceticacid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiol group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives.
科学的研究の応用
2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)thio)aceticacid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)thio)aceticacid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
類似化合物との比較
Similar Compounds
- N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride
- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Uniqueness
2-((6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)thio)aceticacid is unique due to its specific structural features, such as the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
特性
CAS番号 |
91194-51-3 |
|---|---|
分子式 |
C11H17N3O4S |
分子量 |
287.34 g/mol |
IUPAC名 |
2-(4-amino-1-ethyl-2,6-dioxo-3-propylpyrimidin-5-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H17N3O4S/c1-3-5-14-9(12)8(19-6-7(15)16)10(17)13(4-2)11(14)18/h3-6,12H2,1-2H3,(H,15,16) |
InChIキー |
SQDSUFZTYMDHQT-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=C(C(=O)N(C1=O)CC)SCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)
![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)

![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)

![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)


![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)


